N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea
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Overview
Description
N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea is a chemical compound known for its potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an aminophenyl group, a methyl group, and a piperazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea typically involves the reaction of 4-aminophenyl isocyanate with N-methyl-N’-(4-methylpiperazin-1-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical reactions, and the product is subsequently purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)ethanamide
Uniqueness
N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
652140-24-4 |
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Molecular Formula |
C13H21N5O |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-(4-aminophenyl)-1-methyl-3-(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C13H21N5O/c1-16-7-9-18(10-8-16)15-13(19)17(2)12-5-3-11(14)4-6-12/h3-6H,7-10,14H2,1-2H3,(H,15,19) |
InChI Key |
VSACBFCOVNEBSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)N(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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